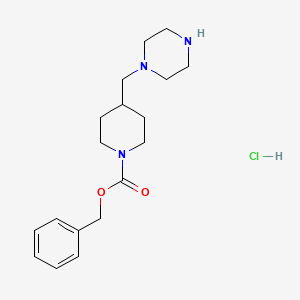

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2.ClH/c22-18(23-15-17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-8-19-9-13-20;/h1-5,16,19H,6-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXRQOBMZCBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts

- The synthesis often begins with 1,2-diamine derivatives undergoing cyclization reactions with sulfonium salts to form protected piperazine intermediates.

- After protection, deprotection and cyclization yield the piperazine ring connected to the piperidine core.

- This method allows for the selective formation of the piperazine moiety before esterification.

Multicomponent Ugi Reaction for Efficient Assembly

- Industrially, multicomponent reactions such as the Ugi reaction are employed.

- This reaction combines amino acids, amines, paraformaldehyde, and isocyanides to produce enantiomerically pure piperazine derivatives.

- The Ugi reaction is advantageous for its atom economy and ability to generate complex molecules in fewer steps.

Preparation of 1-Benzyl-4-Piperidinecarboxylic Acid Esters (Key Intermediate)

The benzyl ester moiety is introduced typically through the synthesis of 1-benzyl-4-piperidinecarboxylic acid esters, which are crucial intermediates.

Esterification via Alkylation

- 4-Piperidinecarboxylic acid esters are reacted with benzyl chloride in the presence of a base such as sodium bicarbonate in dehydrated alcohol.

- The reaction is refluxed for approximately 3 hours.

- After cooling, the product is isolated by filtration and purified by solvent extraction.

- Yields are high (around 93.8%) with purity >98% by HPLC.

| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Esterification | 4-piperidine ethyl formate hydrochlorate, benzyl chloride, NaHCO3, dehydrated alcohol | Reflux 3 h, then filtration | 93.8 | 98.74 |

This method provides a reliable route to 1-benzyl-4-piperidine ethyl formate, a precursor for further functionalization.

Partial Reduction to Aldehyde

- The ester can be partially reduced to 1-benzyl-4-piperidinealdehyde using red aluminum complex in solvents like toluene or ethers.

- The molar ratio of ester to red aluminum complex is typically 1:1 to 1:1.2.

- This reduction is conducted under controlled conditions to avoid over-reduction.

- The aldehyde intermediate is key for subsequent transformations.

Formation of the Piperazine Moiety via Cyclization

- The piperazine ring is constructed by cyclization of diamine intermediates.

- Methods include hydrogenation and ring closure reactions.

- For example, hydrogenation of 1-benzyl-4-piperidone derivatives with morpholine in toluene at elevated temperatures (110 °C) followed by catalytic hydrogenation with Raney nickel under pressure (10 kg/cm²) at 50 °C for 8 hours yields intermediates with high efficiency (~89% yield).

- Subsequent treatment with potassium carbonate at pH > 11 and further catalytic hydrogenation removes protecting groups and completes ring closure.

Esterification of Carboxylic Acid Functional Group

- After piperazine ring formation, the carboxylic acid on the piperidine ring is esterified with benzyl alcohol derivatives.

- Typical esterification methods involve activation of the acid (e.g., via acid chlorides or coupling reagents) followed by reaction with benzyl alcohol.

- Alternatively, direct esterification under acidic conditions or using benzyl halides is possible.

- The benzyl ester protects the acid functionality during further synthetic steps and can be removed later if needed.

Alternative Synthetic Routes and Oxidation Methods

- Swern oxidation has been used to oxidize 1-benzyl-4-piperidinecarbinols to aldehydes; however, it requires ultralow temperatures and produces malodorous dimethyl sulfide, limiting industrial application.

- Alternative oxidation systems such as 2,2,6,6-tetramethyl-1-piperidones combined with sodium metaperiodate and sodium bromide have been developed to avoid these issues and improve scalability.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 4-Piperidinecarboxylic acid ester | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3h | 1-Benzyl-4-piperidinecarboxylic acid benzyl ester | ~94 | High purity, key intermediate |

| 2 | Partial reduction | 1-Benzyl-4-piperidine ester | Red aluminum complex, toluene/ether, controlled temp | 1-Benzyl-4-piperidinealdehyde | - | Controlled reduction to aldehyde |

| 3 | Cyclization/Hydrogenation | 1-Benzyl-4-piperidone + amine | Morpholine, toluene, Raney Ni, 50-110 °C, H2 pressure | Piperazine ring intermediate | ~89 | Efficient ring closure |

| 4 | Oxidation | Piperidine carbinol | Swern oxidation or alternative oxidants | Aldehyde intermediate | - | Alternative oxidants preferred industrially |

| 5 | Final esterification or deprotection | Piperazine-piperidine intermediate | Coupling reagents or acidic esterification | Final compound: 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester | - | Final product ready for biological testing |

Research Findings and Industrial Considerations

- The synthetic routes emphasize scalability and environmental safety by avoiding hazardous reagents and optimizing yields.

- Alternative oxidation methods improve industrial feasibility by eliminating malodorous byproducts.

- The combination of cyclization and multicomponent reactions allows for enantiomerically pure products, crucial for pharmaceutical applications.

- The high yields and purity levels reported suggest these methods are suitable for both laboratory synthesis and industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of various chemical intermediates and fine chemicals

Wirkmechanismus

The mechanism of action of 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

- Structure : Contains a 2-hydroxyethyl group and a methyl substituent on the piperazine ring.

- Key Differences: The hydroxyethyl group increases hydrophilicity compared to the parent compound.

- Applications : Likely used in peptide synthesis or as an intermediate for hydrophilic prodrugs due to its polar hydroxyethyl group .

4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

- Structure: Features an (S)-2-amino-3-methylbutyryl side chain attached via a methylamino linker.

- Molecular weight (C20H31N3O3) is higher than the parent compound, which may influence pharmacokinetics .

- Applications : Likely explored in peptide mimetics or as a substrate for amidase enzymes.

4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester

- Structure: Directly incorporates an (S)-2-amino-3-methylbutyryl group on the piperidine ring.

- Key Differences: The absence of a methylamino linker simplifies the structure but reduces conformational flexibility. Higher nitrogen content (C18H27N3O3) suggests stronger intermolecular interactions in crystalline forms .

- Applications: Potential use in prodrug strategies where enzymatic cleavage of the ester or amide bond is required.

Piperidine-1-carboxylic acid tert-butyl esters (Patent Examples)

- Structure : Replaces the benzyl ester with a tert-butyl ester and includes pyridinyl or triazolyl substituents.

- Key Differences :

- Applications : Commonly employed as intermediates in solid-phase synthesis due to their stability.

Comparative Data Table

Biologische Aktivität

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester is a compound that belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities. The structure of this compound features both piperazine and piperidine moieties, making it significant in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Piperazine and Piperidine Rings : These heterocyclic structures are linked via a methylene bridge.

- Carboxylic Acid Group : Attached to the piperidine ring.

- Benzyl Ester Group : Linked to the carboxylic acid, enhancing lipophilicity and potentially improving bioavailability.

Synthesis Methods

The synthesis of 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester typically involves several chemical reactions, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts .

- Ugi Reaction : A multicomponent reaction that allows for the efficient synthesis of piperazine derivatives from amino acids, amines, paraformaldehyde, and isocyanides.

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. These interactions can modulate physiological responses, leading to potential therapeutic effects.

Pharmacological Properties

Research indicates that 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester exhibits:

- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains.

- Antiviral Properties : Potential applications in combating viral infections have been explored.

- Neurological Effects : Investigated for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester:

- Antimalarial Activity : Research on piperazine derivatives demonstrated promising results against malaria parasites, with some analogues showing low nanomolar EC50 values in vitro .

- Cancer Cell Inhibition : Similar compounds have shown antiproliferative activity against various cancer cell lines, indicating potential for further development in oncology .

Comparative Analysis

The following table summarizes the biological activities of 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester compared to similar compounds:

Q & A

Basic: What are the standard synthetic routes for preparing 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with electrophilic partners (e.g., halogenated pyrimidines or pyridines) in polar aprotic solvents like DMF or IPA, using triethylamine as a base. Heating at 100°C for 6–7 hours under sealed conditions drives the reaction to completion. Post-synthesis, purification is achieved via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

Silica gel chromatography is the primary method, employing solvent systems such as DCM:IPA:hexane (10:1:89 to 20:1:70). Adjusting polarity gradients improves separation efficiency. For example, Example 55 ( ) achieved >90% purity using this approach. Confirm purity via mass spectrometry (M.S. (M+1): 345.29–405.27) and HPLC (>98% purity as per analytical standards in ) .

Basic: Which analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (MS): Used to confirm molecular weight (e.g., M+1 peaks at 345.29–405.27 in ).

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) by comparing retention times against certified reference standards (e.g., Cayman Chemical’s protocols in ).

- Nuclear Magnetic Resonance (NMR): While not explicitly detailed in the evidence, ¹H/¹³C NMR is recommended for verifying substituent positions on the piperidine/piperazine rings.

Advanced: How can reaction yields be optimized during functionalization?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, IPA) enhance nucleophilicity of the aminomethyl group.

- Catalysis: Triethylamine (0.81 mmol) neutralizes acidic byproducts, as shown in Example 55 ( ).

- Temperature Control: Heating at 100°C ensures complete substitution while minimizing decomposition.

- Computational Pre-Screening: Tools like quantum chemical calculations (ICReDD’s approach in ) predict optimal reagent ratios and solvent systems, reducing trial-and-error experimentation .

Advanced: What strategies enable selective functionalization of the piperazine ring?

Methodological Answer:

The piperazine’s secondary amine is reactive toward electrophiles (e.g., 5-fluoro-pyrimidine or 3-bromo-pyridine in ). Selectivity is achieved by:

- Protecting Groups: Use tert-butyl esters (e.g., in ) to block competing reaction sites.

- Steric Control: Bulky substituents on electrophiles (e.g., 3-bromo-pyridine) direct coupling to the less hindered aminomethyl group .

Advanced: How can computational modeling improve reaction design?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability. For instance, ICReDD () combines computational path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for coupling reactions. This reduces development time by 30–50% compared to traditional methods .

Advanced: How should researchers resolve contradictions in reaction data (e.g., inconsistent yields)?

Methodological Answer:

- Replicate Conditions: Ensure consistency in solvent purity, temperature, and reagent stoichiometry (e.g., triethylamine at 0.81 mmol in ).

- Analytical Cross-Check: Use MS and HPLC to verify byproduct formation (e.g., unreacted starting materials in ).

- Computational Validation: Compare experimental outcomes with predicted reaction pathways () to identify deviations caused by side reactions .

Advanced: What safety protocols are critical when handling hazardous intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory ().

- Waste Management: Segregate halogenated byproducts (e.g., 3-bromo-pyridine derivatives) and dispose via certified hazardous waste services ( ).

- Ventilation: Use fume hoods during reactions involving volatile solvents (IPA, DMF) to prevent inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.